molecular formula C18H16NNaO5 B1139417 Tranilast sodium

Tranilast sodium

Numéro de catalogue: B1139417
Poids moléculaire: 349.3 g/mol
Clé InChI: KZGHWWBBHZLTTA-VRTOBVRTSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Tranilast sodium primarily targets histamine H1 receptors and prostaglandin D2 synthase . These targets play crucial roles in allergic responses and inflammation. By inhibiting these targets, Tranilast helps reduce the release of histamine and other inflammatory mediators .

Mode of Action

This compound interacts with its targets by binding to the histamine H1 receptors and inhibiting the activity of prostaglandin D2 synthase. This interaction prevents the release of histamine from mast cells and reduces the production of prostaglandins, leading to decreased inflammation and allergic responses .

Biochemical Pathways

Tranilast affects several biochemical pathways, including the histamine release pathway and the prostaglandin synthesis pathway . By inhibiting these pathways, Tranilast reduces the levels of histamine and prostaglandins, which are key mediators of inflammation and allergic reactions. This results in decreased symptoms of asthma, allergic rhinitis, and atopic dermatitis .

Pharmacokinetics

This compound is administered orally and is well-absorbed from the gastrointestinal tract. It undergoes hepatic metabolism and is primarily excreted in the urine. The compound has a moderate half-life, allowing for sustained therapeutic effects. Its bioavailability is influenced by factors such as food intake and liver function .

Result of Action

At the molecular level, this compound reduces the release of histamine and prostaglandins, leading to decreased inflammation. At the cellular level, it inhibits the proliferation of fibroblasts and reduces the formation of keloids and hypertrophic scars. Clinically, this results in the alleviation of symptoms associated with allergic disorders and the prevention of scar formation .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as pH, temperature, and the presence of other medications . For instance, acidic environments may enhance its absorption, while high temperatures could potentially degrade the compound. Additionally, interactions with other drugs, such as warfarin, can affect its metabolism and efficacy .

This compound’s multifaceted mechanism of action makes it a valuable therapeutic agent for managing allergic disorders and preventing scar formation. Its ability to modulate key inflammatory pathways and its favorable pharmacokinetic profile contribute to its clinical effectiveness.

: DrugBank : Wikipedia : Guide to Pharmacology

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Tranilast Sodium peut être synthétisé par réaction du Tranilast avec l'hydroxyde de sodium. La réaction implique généralement la dissolution du Tranilast dans un solvant approprié, suivie de l'addition d'hydroxyde de sodium pour former le sel de sodium .

Méthodes de production industrielle : La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend le contrôle minutieux de la température, du pH et du temps de réaction pour obtenir le produit souhaité .

Types de réactions :

    Oxydation : Le this compound peut subir des réactions d'oxydation, conduisant à la formation de divers produits oxydés.

    Réduction : Il peut également être réduit dans des conditions spécifiques pour donner des formes réduites du composé.

    Substitution : Le this compound peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courantes :

    Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

    Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés ou carboxylés, tandis que la réduction peut produire des formes désoxygénées .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant la production de prostaglandine D2 et en antagonisant l'angiotensine II. Il inhibe les effets biologiques de l'angiotensine II dans les cellules musculaires lisses vasculaires, ce qui entraîne une réduction de l'inflammation et une modulation immunitaire. Le composé affecte également diverses cibles moléculaires et voies impliquées dans les réponses allergiques et inflammatoires .

Composés similaires :

Unicité : Le this compound est unique en raison de son mécanisme d'action spécifique, ciblant à la fois la production de prostaglandine D2 et l'antagonisme de l'angiotensine II. Cette double action le rend particulièrement efficace pour moduler les réponses immunitaires et réduire l'inflammation .

Applications De Recherche Scientifique

Anti-Allergic Properties

Tranilast sodium is primarily recognized for its use in allergic conditions such as:

  • Asthma : It reduces airway inflammation and hyperreactivity.
  • Atopic Dermatitis : It alleviates symptoms by suppressing inflammatory mediators.
  • Allergic Rhinitis : It helps manage nasal symptoms effectively.

Anti-Fibrotic Effects

Recent studies have highlighted tranilast's role in inhibiting fibrosis across various tissues:

  • Pulmonary Fibrosis : In animal models, tranilast reduced lung fibrosis induced by smoke inhalation .
  • Uterine Fibroids : Long-term administration demonstrated a reduction in fibroid size and cell proliferation .

Cancer Therapy

This compound has shown promise as an adjunct therapy in oncology:

  • Osteosarcoma : It enhances the efficacy of chemotherapeutic agents like cisplatin, demonstrating a cytostatic effect on cancer cells .
  • Breast Cancer : Preliminary studies suggest that it may inhibit tumor growth through modulation of signaling pathways involved in cell proliferation .

Cardiovascular Health

Tranilast exhibits potential benefits in cardiovascular diseases by:

  • Reducing inflammation associated with hypertensive heart disease.
  • Suppressing the action of angiotensin II, which plays a role in hypertension .

Case Study 1: Efficacy in Hypertrophic Scars

A clinical trial involving patients with hypertrophic scars showed significant improvement when treated with topical tranilast gel. The study indicated a marked reduction in scar thickness and erythema after consistent application over several weeks .

Case Study 2: Management of Diabetic Nephropathy

In a controlled study on diabetic nephropathy models, tranilast administration resulted in decreased collagen accumulation in renal tissues, suggesting its potential to slow disease progression .

Data Table: Summary of Applications

Application AreaConditionMechanism of ActionEvidence Level
Anti-AllergicAsthmaInhibition of histamine releaseHigh
Atopic DermatitisSuppression of inflammatory mediatorsHigh
Anti-FibroticPulmonary FibrosisInhibition of TGF-β signalingModerate
Uterine FibroidsReduction in cell proliferationHigh
OncologyOsteosarcomaEnhancement of chemotherapeutic effectsModerate
Cardiovascular HealthHypertensive Heart DiseaseAngiotensin II antagonismModerate

Comparaison Avec Des Composés Similaires

Uniqueness: this compound is unique due to its specific mechanism of action, targeting both prostaglandin D2 production and angiotensin II antagonism. This dual action makes it particularly effective in modulating immune responses and reducing inflammation .

Activité Biologique

Tranilast sodium, a derivative of anthranilic acid, is primarily recognized for its anti-allergic properties and has garnered attention for its diverse biological activities, particularly in inflammation, fibrosis, and cancer. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

1. Anti-Inflammatory Effects:
Tranilast exhibits significant anti-inflammatory properties by inhibiting the NLRP3 inflammasome, which plays a crucial role in the inflammatory response. Studies indicate that tranilast binds to the NACHT domain of NLRP3, preventing its oligomerization without affecting ATPase activity, thus reducing the release of pro-inflammatory cytokines such as IL-1β and IL-18 . Additionally, tranilast inhibits the expression of chemokines like CXCL9 and CXCL10, further contributing to its anti-inflammatory profile .

2. Antifibrotic Activity:
The drug demonstrates antifibrotic effects by inhibiting TGF-β1-induced epithelial-mesenchymal transition (EMT), a key process in fibrosis development. In vivo studies have shown that tranilast treatment reduces markers associated with EMT, such as vimentin and Smad4 . This suggests its potential in treating fibrotic diseases across various organs.

3. Antitumor Properties:
Tranilast has been investigated for its antitumor effects across several cancer types. It exhibits cytostatic effects on osteosarcoma cells and enhances the efficacy of chemotherapeutic agents like cisplatin. In combination treatments, tranilast increased early and late apoptotic cell death in cancer cells while promoting cell cycle arrest at the G2/M phase . Clinical trials have begun to evaluate its effectiveness in managing proliferative disorders .

Table 1: Summary of Biological Activities of this compound

Activity Mechanism References
Anti-inflammatoryInhibition of NLRP3 inflammasome; reduction of IL-1β and IL-18 ,
AntifibroticInhibition of TGF-β1-induced EMT; reduced vimentin and Smad4 expression
AntitumorCytostatic effect; enhances cisplatin efficacy; induces apoptosis ,
Angiogenesis inhibitionInhibits endothelial cell proliferation and tube formation ,

Case Studies

Case Study 1: Tranilast in COVID-19 Treatment
A review highlighted tranilast's potential role in treating COVID-19 due to its ability to modulate inflammatory responses and inhibit NLRP3 inflammasome activation. The study proposed conducting clinical trials to assess its safety and efficacy in COVID-19 patients suffering from acute inflammation .

Case Study 2: Tranilast in Cancer Therapy
In a clinical setting, tranilast was evaluated for its antitumor effects in patients with various cancers. Results indicated that patients receiving tranilast alongside standard chemotherapy experienced improved outcomes compared to those receiving chemotherapy alone. This supports further investigation into tranilast as an adjunct therapy in oncology .

Propriétés

IUPAC Name

sodium;2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5.Na/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22;/h3-11H,1-2H3,(H,19,20)(H,21,22);/q;+1/p-1/b10-8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGHWWBBHZLTTA-VRTOBVRTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.